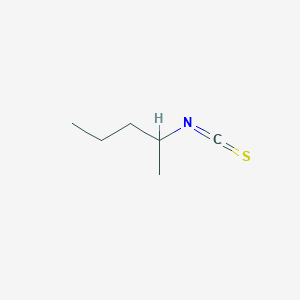

2-Pentyl Isothiocyanate

Descripción general

Descripción

2-Pentyl Isothiocyanate is a chemical compound with the molecular formula C6H11NS. It belongs to the family of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound is also referred to as this compound .

Métodos De Preparación

2-Pentyl Isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods typically involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Pentyl Isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Isothiocyanates, including 2-PITC, have been extensively studied for their anticancer effects. They are believed to exert their action through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.

Mechanisms of Action:

- Apoptosis Induction: 2-PITC has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

- Inhibition of Metastasis: Studies suggest that 2-PITC inhibits the expression of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Case Studies:

- A study on human breast cancer cells demonstrated that treatment with 2-PITC resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Another investigation found that 2-PITC effectively reduced tumor growth in mice bearing xenografts of human lung cancer cells, highlighting its potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of isothiocyanates have garnered attention due to their effectiveness against various pathogens, including bacteria and fungi.

Mechanisms of Action:

- Disruption of Membrane Integrity: 2-PITC disrupts bacterial cell membranes, leading to cell lysis.

- Inhibition of Biofilm Formation: It has been shown to inhibit biofilm formation by pathogenic bacteria, which is critical for their virulence.

Data Table: Antimicrobial Efficacy of 2-Pentyl Isothiocyanate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | High |

| Escherichia coli | 1.0 mg/mL | Moderate |

| Candida albicans | 0.8 mg/mL | High |

This table illustrates the effectiveness of 2-PITC against various pathogens, indicating its potential use in food preservation and as a therapeutic agent against infections .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, including cancer and cardiovascular diseases. Isothiocyanates like 2-PITC have shown promise in modulating inflammatory responses.

Mechanisms of Action:

- Nrf2 Activation: 2-PITC activates the Nrf2 pathway, which regulates antioxidant response elements and reduces oxidative stress.

- Inhibition of Pro-inflammatory Cytokines: It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies:

Mecanismo De Acción

The mechanism of action of 2-Pentyl Isothiocyanate involves its interaction with molecular targets and pathways within cells. It can induce oxidative stress by generating reactive oxygen species, leading to cell death in cancer cells . It also activates the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory activities . Additionally, it can disrupt bacterial cell membranes and inhibit enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Comparación Con Compuestos Similares

2-Pentyl Isothiocyanate can be compared with other isothiocyanates such as:

Sulforaphane: Known for its potent anticancer and antioxidative properties.

Phenyl ethyl isothiocyanate: Exhibits strong antimicrobial and anti-inflammatory activities.

Allyl isothiocyanate: Commonly found in mustard and horseradish, known for its pungent flavor and antimicrobial properties. Compared to these compounds, this compound has unique structural features that may contribute to its specific biological activities and applications

Actividad Biológica

2-Pentyl isothiocyanate (2-PITC) is a member of the isothiocyanate family, which are bioactive compounds derived primarily from cruciferous vegetables. These compounds have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 2-PITC, supported by research findings, case studies, and relevant data tables.

This compound is characterized by its chemical structure, which includes a pentyl group attached to an isothiocyanate functional group. Its molecular formula is C₆H₁₁N₁S, and it exhibits a pungent odor typical of isothiocyanates.

Anticancer Properties

Research indicates that 2-PITC exhibits significant anticancer properties through various mechanisms:

- Inhibition of Carcinogenesis : 2-PITC has been shown to inhibit the metabolic activation of carcinogens. A clinical trial revealed that treatment with 2-PITC reduced the metabolic activation ratio of a tobacco-specific lung carcinogen in smokers by approximately 7.7% .

- Mechanisms of Action : The anticancer effects are believed to be mediated through the activation of the Nrf2 pathway, which enhances the expression of detoxifying enzymes and antioxidant proteins. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Antimicrobial Activity

2-PITC has demonstrated potent antimicrobial properties against various pathogens:

- Efficacy Against Bacteria : Studies have shown that isothiocyanates, including 2-PITC, exhibit antimicrobial activity against Helicobacter pylori and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-PITC has been investigated in several studies:

- Reduction of Inflammatory Markers : In vitro studies suggest that 2-PITC can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines .

- Clinical Relevance : The anti-inflammatory effects contribute to its potential use in treating chronic inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 2-PITC indicates high bioavailability:

- Bioavailability Studies : After oral administration, studies report bioavailability rates ranging from 90% to over 100% in animal models . In humans, peak plasma concentrations were achieved approximately 2.6 hours post-consumption .

Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Nrf2 pathway activation | |

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Downregulation of cytokines |

Case Studies

Several case studies highlight the efficacy of 2-PITC:

- Clinical Trial on Smokers : A study involving smokers demonstrated that daily consumption of 2-PITC reduced the metabolic activation of a known lung carcinogen, indicating its potential as a chemopreventive agent .

- In Vitro Studies on Cancer Cells : Research has shown that treatment with 2-PITC led to decreased proliferation and increased apoptosis in various cancer cell lines, further supporting its anticancer properties .

Propiedades

IUPAC Name |

2-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBOSXLLKLBNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336826 | |

| Record name | 2-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-94-4 | |

| Record name | 2-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.